Bienvenue dans la boutique en ligne BenchChem!

Deruxtecan analog

ADC Payload Topoisomerase I Inhibitor In Vitro Pharmacology

Deruxtecan analog is the drug-linker conjugate of choice for ADC programs targeting solid tumors with heterogeneous antigen expression. Its unique design — low membrane permeability, reduced myelotoxicity, high DAR (~8) with homogeneous conjugation, and a cleavable maleimide-GGFG peptide linker enabling robust bystander killing — defines the therapeutic window observed in FDA-approved HER2-directed ADCs. For preclinical benchmarking or novel payload comparison, this validated reference standard ensures reproducible efficacy. Select this linker-payload to maximize payload delivery while maintaining clinical safety margins.

Molecular Formula C52H56FN9O13
Molecular Weight 1034.1 g/mol
Cat. No. B8220737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeruxtecan analog
Molecular FormulaC52H56FN9O13
Molecular Weight1034.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
InChIInChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)
InChIKeyWXNSCLIZKHLNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deruxtecan Analog: ADC Payload-Linker Conjugate for Targeted Oncology Research


Deruxtecan analog is a drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs), serving as the cytotoxic payload and linker component in targeted cancer therapies [1]. Chemically, it consists of an exatecan derivative (DXd), a potent DNA topoisomerase I inhibitor, linked via a cleavable maleimide-GGFG peptide linker that enables selective payload release within tumor cells [2]. The compound is a key component in FDA-approved ADCs such as trastuzumab deruxtecan (Enhertu®) and is widely used in preclinical and clinical research for HER2-expressing and other solid tumor indications [3].

Why Generic ADC Payload Substitution is Not Feasible for Deruxtecan-Based Conjugates


In-class substitution of deruxtecan analog with other topoisomerase I inhibitors (e.g., SN-38, exatecan mesylate) or alternative linker-payload systems is not pharmacologically equivalent due to unique design elements that directly impact ADC stability, safety, and efficacy. Key differentiators include the payload's low membrane permeability and reduced myelotoxicity [1], a high drug-to-antibody ratio (DAR ~8) with homogeneous conjugation [2], and a cleavable linker that enables robust bystander killing of antigen-negative tumor cells [3]. These features collectively define the therapeutic window and clinical performance observed with deruxtecan-based ADCs, meaning that substituting the payload or linker without empirical validation risks compromising both antitumor activity and safety.

Deruxtecan Analog Differentiation: Quantitative Evidence vs. Key Comparators


DXd Payload Shows ~7.1-Fold Lower IC50 Than Parent Exatecan for Topoisomerase I Inhibition

The deruxtecan payload DXd demonstrates significantly enhanced intrinsic potency compared to its parent compound exatecan. In direct enzymatic assays, DXd inhibits DNA topoisomerase I with an IC50 of 0.31 μM, whereas exatecan (unconjugated) exhibits an IC50 of 2.2 μM . This ~7.1-fold improvement in potency at the molecular target level translates to greater cytotoxic efficiency when delivered via ADC.

ADC Payload Topoisomerase I Inhibitor In Vitro Pharmacology

DXd Payload Reduces Myelotoxicity Relative to Exatecan Mesylate in CFU-GM Assay

A key differentiation for DXd as an ADC payload is its reduced myelotoxicity profile compared to the parent topoisomerase I inhibitor exatecan mesylate. In an in vitro human colony forming unit-granulocyte macrophage (CFU-GM) assay, DXd showed considerably less myelotoxicity than exatecan mesylate [1]. This reduction in bone marrow toxicity is attributed to DXd's lower membrane permeability, which limits passive diffusion into non-target hematopoietic cells while retaining potent cytotoxicity when actively delivered via ADC internalization.

ADC Payload Myelotoxicity Safety Pharmacology

Deruxtecan-Based ADC Achieves Equivalent In Vivo Efficacy to Exatecan-Based SYNtecan E in HER2+ Xenograft Model

In a head-to-head comparison using a mouse BT-474 HER2-positive xenograft model, trastuzumab-based ADCs prepared with deruxtecan linker-payload demonstrated an efficacy profile equivalent to ADCs prepared with Synaffix's proprietary exatecan-based SYNtecan E linker-payload [1]. Both ADCs, administered at the same dose level and with identical drug-to-antibody ratio (DAR), achieved complete tumor regression following a single dose [1]. This validates the in vivo activity of deruxtecan relative to another advanced exatecan-based payload system.

ADC Linker-Payload In Vivo Efficacy HER2+ Cancer

Deruxtecan-Based ADC Demonstrates Bystander Killing of HER2-Negative Cells in Co-Culture Model

A defining feature of deruxtecan-based ADCs is the robust bystander killing effect, enabling cytotoxicity against adjacent antigen-negative tumor cells. In a co-culture assay using HER2-negative MDA-MB-468 cells admixed with HER2-expressing cells, treatment with trastuzumab deruxtecan (10 nM, 5 days) resulted in significant bystander killing of the HER2-negative population [1]. This effect is mechanistically linked to the membrane-permeable nature of the DXd payload and extracellular linker cleavage by cathepsin L in the tumor microenvironment, which is not observed with non-cleavable linker ADCs like T-DM1 [2].

ADC Bystander Effect Tumor Heterogeneity HER2-Low Cancer

High DAR of ~7.4-8 and Homogeneous Conjugation Distinguish Deruxtecan ADCs from Other Linker-Payload Systems

Deruxtecan linker-payload enables consistently high drug-to-antibody ratio (DAR) with homogeneous conjugation. Analysis by hydrophobic interaction chromatography (HIC) shows T-DXd (trastuzumab deruxtecan) achieves a DAR of 7.4 with minimal aggregation (2.4% in SEC), compared to an experimental exo-linker ADC with APL-1082 payload showing DAR 8.0 but with different ClogP properties affecting payload hydrophobicity and ADC aggregation [1]. The DXd conjugation technology reliably yields ADCs with a DAR of approximately 8, which combined with payload membrane permeability facilitates the bystander effect [2].

ADC Drug-to-Antibody Ratio Conjugation Homogeneity ADC Manufacturing

Deruxtecan-Based ADCs Show Superior Efficacy Over MMAE Payload in Tumors with Weak/Heterogeneous Target Expression

In a comparative study of anti-tissue factor (TF) ADCs, DXd-conjugated ADC demonstrated higher antitumor efficacy in pancreatic cancer xenografts with weak and heterogeneous TF expression, whereas MMAE-conjugated ADC was more effective only in tumors with strong, homogeneous TF expression [1]. Analysis of pancreatic cancer tissue arrays showed that most TF-positive specimens exhibited weak and heterogeneous expression, suggesting that DXd-conjugated ADCs would yield a higher response rate in this indication [1].

ADC Payload Comparison Tumor Heterogeneity Pancreatic Cancer

Deruxtecan Analog: Recommended Application Scenarios Based on Evidence


ADC Development for Tumors with Heterogeneous or Low Target Antigen Expression

Given the robust bystander killing effect documented in co-culture assays and in vivo models [1], deruxtecan analog is the preferred payload-linker for ADC programs targeting solid tumors known for heterogeneous antigen expression (e.g., HER2-low breast cancer, TROP2-expressing cancers with variable expression). The ability to kill adjacent antigen-negative tumor cells expands the potential patient population beyond those with uniformly high target expression.

Payload-Linker Selection for ADCs Requiring High DAR with Acceptable Safety Profile

Deruxtecan analog enables high DAR (~7.4-8) with homogeneous conjugation and low aggregation [2], combined with reduced myelotoxicity relative to exatecan mesylate [3]. This profile is ideal for ADC programs where maximizing payload delivery per antibody is critical, while maintaining an acceptable safety margin for clinical development.

Comparator Benchmarking for Novel Topoisomerase I Inhibitor Payloads

Deruxtecan analog serves as a validated reference standard for benchmarking new topoisomerase I inhibitor-based linker-payloads. Its in vivo efficacy in BT-474 xenograft models (complete tumor regression with a single dose) [4] and well-characterized bystander mechanism [1] provide a robust baseline for head-to-head comparisons of novel payloads.

ADCs for Indications with Predicted Weak/Heterogeneous Target Expression in Patient Populations

Based on comparative data showing DXd-conjugated ADC superiority over MMAE payload in tumors with weak and heterogeneous TF expression [5], deruxtecan analog is recommended for ADC programs where preclinical tissue array analysis indicates predominantly weak or heterogeneous target expression in the intended patient population (e.g., pancreatic cancer, ovarian cancer).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deruxtecan analog

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.